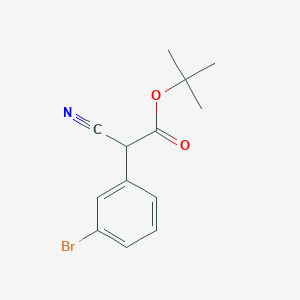

α-氰基-3-溴苯乙酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can be achieved through various methods. One method involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Chemical Reactions Analysis

Tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can be chlorinated using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . They can also be converted into other functional groups. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .科学研究应用

环境中的存在和命运

对对羟基苯甲酸酯类物质的一类化学物质的抛物线的研究,突出了这些化合物在水生环境中的存在和行为。抛物线可以作为弱内分泌干扰物,已在废水处理厂的表面水、沉积物和废水中发现,表明它们由于基于抛物线的产品的消耗而普遍存在。抛物线的转化产物,特别是氯化衍生物,表现出更高的稳定性和持久性,引发了对其环境影响和毒性的担忧(Haman et al., 2015)。

合成方法和生物活性

合成方法:采用各种合成方法来生产有机化合物,包括使用羧酸、酯和炔烃作为起始原料。这些方法对于制备具有潜在生物活性的化合物至关重要,包括用于医药和农业的化合物(Turek et al., 2017)。

生物活性:有机化合物,包括肉桂酸和茚满酮的衍生物,已被广泛研究其抗病毒、抗炎、镇痛、抗疟疾、抗菌和抗癌特性。此类研究强调了这些化合物的潜在治疗应用,并突出了合成有机化学在药物发现和开发中的重要性(De et al., 2011)。

环境和健康问题

合成有机化合物,包括阻燃剂和杀虫剂,的广泛使用带来了重大的环境和健康风险。研究已记录了这些化合物在各种环境基质中的存在及其对野生动物和人类的潜在毒性作用。例如,在水、土壤和空气中检测到拟除虫菊酯类杀虫剂,表明它们普遍存在,需要监测和监管以减轻其影响(Tang et al., 2018)。

作用机制

Target of Action

Alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are carboxylic acids and alcohols . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Mode of Action

The compound interacts with its targets through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various organic compounds. For instance, it has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also the starting reagent for the synthesis of N-Oxalylglycine derivatives .

Result of Action

The result of the action of alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is the formation of new organic compounds. For example, it can lead to the formation of tert-butyl esters with free amino groups quickly and in good yields . It can also result in the formation of various carboxylic acids and alcohols without amino groups into tert-butyl esters and ethers, respectively, in high yields .

未来方向

The development of practical, green, and simple methodologies for the synthesis of esters and amides is in high demand . Therefore, future research could focus on finding alternative conditions for the interaction of tert-butanol with amino acid derivatives and developing efficient methods for the conversion of esters into acid chlorides .

属性

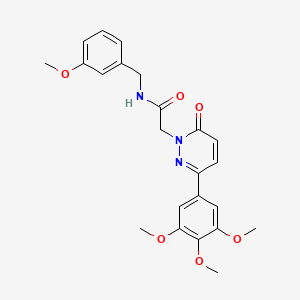

IUPAC Name |

tert-butyl 2-(3-bromophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLMMPKMXJYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107634-47-8 |

Source

|

| Record name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)

![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)

![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide](/img/structure/B2935914.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)

![2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2935918.png)

![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)

![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)